molecular formula C17H24ClNO3 B10829075 N-cyclohexyl Butylone (hydrochloride)

N-cyclohexyl Butylone (hydrochloride)

Cat. No.: B10829075
M. Wt: 325.8 g/mol
InChI Key: AHOUDSVUHGRTAN-UHFFFAOYSA-N
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Description

N-cyclohexyl Butylone (hydrochloride) is a novel stimulant and substituted cathinone. Cathinones are a class of compounds structurally related to cathinone, an alkaloid found in the Khat plant. N-cyclohexyl Butylone (hydrochloride) is categorized as a research chemical and is primarily used in forensic and analytical applications .

Preparation Methods

The synthesis of N-cyclohexyl Butylone (hydrochloride) involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of a benzodioxole compound with a suitable amine to form an intermediate.

    Cyclohexylation: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Chemical Reactions Analysis

N-cyclohexyl Butylone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: N-cyclohexyl Butylone (hydrochloride) can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclohexyl Butylone (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl Butylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .

Comparison with Similar Compounds

N-cyclohexyl Butylone (hydrochloride) is structurally similar to other substituted cathinones, such as:

    N-cyclohexyl methylone: Another novel stimulant with similar psychoactive effects.

    Butylone: A Schedule I substance in the United States, known for its stimulant properties.

    Beta-keto methylenedioxyamphetamine (MDMA): A well-known stimulant and empathogen.

The uniqueness of N-cyclohexyl Butylone (hydrochloride) lies in its specific structural modifications, which result in distinct pharmacological and toxicological profiles compared to other cathinones .

Properties

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C17H23NO3.ClH/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15;/h8-10,13-14,18H,2-7,11H2,1H3;1H

InChI Key

AHOUDSVUHGRTAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3.Cl

Origin of Product

United States

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